The Discovery of Plastoquinone: A Keystone in Understanding Photosynthetic Electron Transport
The Discovery of Plastoquinone: A Keystone in Understanding Photosynthetic Electron Transport
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of plastoquinone stands as a landmark achievement in the field of photosynthesis research. This lipophilic molecule, a critical component of the photosynthetic electron transport chain in chloroplasts, acts as a mobile carrier, shuttling electrons from Photosystem II to the cytochrome b₆f complex. Its identification and functional characterization were the culmination of decades of research by numerous scientists, paving the way for a deeper understanding of the intricate mechanisms of light-dependent reactions. This in-depth technical guide provides a comprehensive historical overview of the discovery of plastoquinone, details the key experimental protocols that led to its characterization, presents relevant quantitative data, and illustrates the associated biochemical pathways.
Historical Overview: From "Vitamin K-like" Compound to Essential Electron Carrier
The journey to understanding plastoquinone's role began with observations of quinone-like substances in plant tissues. The timeline below highlights the key milestones in its discovery:
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1946: M. Kofler is credited with the initial discovery of a lipophilic quinone in plants, which he was investigating in relation to Vitamin K.[1]
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1957: Frederick L. Crane, while working at the University of Wisconsin's Enzyme Institute, was investigating coenzyme Q (ubiquinone) in various biological materials.[2][3] During his analysis of plant tissues, he isolated a novel quinone that was distinct from coenzyme Q.[4] This marked the "rediscovery" of what would be named plastoquinone.
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1958: Crane and his colleagues proposed the name "plastoquinone" due to its localization within the chloroplasts (then referred to as plastids).[4] They recognized its structural similarity to coenzyme Q and hypothesized a similar role in electron transport within the chloroplast, analogous to coenzyme Q's function in mitochondria.[4]
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1959: Norman I. Bishop provided crucial functional evidence for the role of plastoquinone. Through solvent extraction experiments on isolated chloroplasts, he demonstrated that the removal of plastoquinone led to a loss of photochemical activity, specifically the Hill reaction (the light-driven reduction of an artificial electron acceptor).[5] Importantly, he showed that this activity could be restored by adding the extracted plastoquinone back to the depleted chloroplasts.
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1960s: The research group of R.A. Morton in the United Kingdom made significant contributions to the structural elucidation of plastoquinone and its analogues. W. T. Griffiths, a member of Morton's team, identified that the initially described plastoquinone B (PQB) and plastoquinone C (PQC) were actually families of related compounds.[4][6] Morton's group went on to determine the structures of the PQC series as plastoquinones with a hydroxyl group on the isoprenoid side chain, and the PQB series as fatty acid esters of the PQC series.[4][6]
Quantitative Data on Plastoquinone in Chloroplasts
The following tables summarize key quantitative data related to plastoquinone, providing a basis for understanding its abundance, redox properties, and role in photosynthetic electron transport.
Table 1: Plastoquinone Content and Stoichiometry in Chloroplasts
| Parameter | Value | Plant Species/System | Reference |
| Total Plastoquinone Level | 25 ± 3 molecules / 1000 Chlorophyll molecules | Arabidopsis thaliana leaves | |
| Photoactive Plastoquinone Pool | ~8 molecules / 1000 Chlorophyll molecules | Arabidopsis thaliana leaves | |
| Chlorophyll : Plastoquinone Molar Ratio | 70 : 1 | Spinach chloroplasts | |
| Plastoquinone : Photosystem I Molar Ratio | 9 : 1 | Spinach chloroplasts | |
| Plastoquinone : Photosystem IIα Molar Ratio | 7 : 1 | Spinach chloroplasts | |
| Plastoquinone A Concentration | Variable, increases with light exposure | Corn, oats, peas, Vicia faba | [7] |
| Plastoquinone B Concentration | Low and constant (~<0.01 µmole/mg chlorophyll) | Various higher plants | [8][9] |
| Plastoquinone C Concentration | Variable, increases with light exposure | Various higher plants | [8][9] |
Table 2: Physicochemical and Kinetic Properties of Plastoquinone
| Parameter | Value | Conditions | Reference |
| Midpoint Redox Potential (E'₀) | +80 mV | Thylakoid membrane | [10] |
| Plastoquinol (PQH₂) Oxidation Half-time (τs) | 16 ms | Sunflower leaves, 22°C | [11] |
| Electron Transfer from Plastoquinol to Cytochrome f and P700⁺ | Biphasic kinetics | Spinach chloroplasts | [12] |
Key Experimental Protocols
The discovery and characterization of plastoquinone were underpinned by a series of elegant and meticulous experiments. Below are detailed methodologies for some of these pivotal experiments.
Experiment 1: Isolation and Purification of Plastoquinone from Spinach Chloroplasts
This protocol is a composite based on the methods described by F.L. Crane and his collaborators in the late 1950s and early 1960s.[13]
1. Chloroplast Isolation:
- Homogenize fresh spinach leaves in a chilled blender with an ice-cold isolation buffer (e.g., 0.35 M NaCl in 0.05 M Tris-HCl, pH 7.8).
- Filter the homogenate through several layers of cheesecloth to remove large debris.
- Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris and nuclei.
- Centrifuge the resulting supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.
- Wash the chloroplast pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation.
2. Plastoquinone Extraction:
- Resuspend the final chloroplast pellet in a small volume of distilled water.
- Add a 20-fold volume excess of a methanol:petroleum ether (3:2, v/v) mixture to the chloroplast suspension.[13]
- Shake vigorously for 1 minute to ensure thorough mixing and extraction of lipophilic compounds into the petroleum ether phase.
- Allow the phases to separate. The upper petroleum ether phase will contain the plastoquinone.
- Collect the petroleum ether phase and repeat the extraction on the lower aqueous phase twice more with fresh petroleum ether.
- Combine the petroleum ether fractions and dry them using a rotary evaporator.
3. Chromatographic Purification:
- Prepare a column of acid-washed alumina deactivated with a small amount of water and equilibrated with petroleum ether.[13]
- Dissolve the dried extract in a minimal volume of petroleum ether and load it onto the alumina column.
- Elute the column with a stepwise gradient of increasing concentrations of diethyl ether in petroleum ether (e.g., 0%, 0.2%, 2%, 4%, 8%, 16%, 20%).[13]
- Collect the fractions and monitor for the presence of plastoquinone using spectrophotometry (absorbance maximum around 255 nm in ethanol).
- Further purify the plastoquinone-containing fractions using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.
Experiment 2: Reconstitution of Photochemical Activity (Hill Reaction) in Plastoquinone-Extracted Chloroplasts
This protocol is based on the classic experiments performed by Norman I. Bishop.[5]
1. Preparation of Plastoquinone-Extracted Chloroplasts:
- Start with isolated chloroplasts prepared as described in Experiment 1.
- Lyophilize (freeze-dry) the chloroplasts to remove water.
- Extract the lyophilized chloroplasts with a non-polar solvent such as heptane for several hours at room temperature. This will remove the majority of the plastoquinone pool.[1]
- Remove the heptane by filtration or gentle centrifugation and wash the chloroplasts with fresh heptane.
- Dry the extracted chloroplasts under a stream of nitrogen to remove any residual solvent.
2. Measurement of the Hill Reaction:
- The Hill reaction can be monitored by measuring the light-dependent reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[4][14][15]
- Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.8), the chloroplast preparation (either untreated or extracted), and DCPIP.
- Measure the initial absorbance of the reaction mixture at 600 nm (the absorbance maximum of oxidized DCPIP).
- Illuminate the reaction mixture with a strong light source.
- At regular intervals, measure the decrease in absorbance at 600 nm as the DCPIP is reduced by electrons from water, becoming colorless.[14][15]
- The rate of the Hill reaction is proportional to the rate of absorbance decrease.
3. Reconstitution of Activity:
- To the reaction mixture containing the plastoquinone-extracted chloroplasts, add a solution of purified plastoquinone (dissolved in a small amount of ethanol).
- Measure the Hill reaction rate as described above.
- A significant increase in the rate of DCPIP reduction upon the addition of plastoquinone demonstrates its requirement for photosynthetic electron transport.[16]
Signaling Pathways and Logical Relationships
The discovery of plastoquinone was a logical progression of scientific inquiry, building upon previous observations and employing a combination of biochemical and biophysical techniques. The role of plastoquinone in the photosynthetic electron transport chain is a classic example of a signaling pathway, where electrons are passed sequentially between different components.
References
- 1. Simultaneous Measurement of ΔpH and Electron Transport in Chloroplast Thylakoids by 9-Aminoacridine Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Requirement for Plastoquinone A in the Hill Reaction of Isolated Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]
- 5. THE REACTIVITY OF A NATURALLY OCCURRING QUINONE (Q-255) IN PHOTOCHEMICAL REACTIONS OF ISOLATED CHLOROPLASTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of plastoquinones: a personal perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. Comparative Studies on Plastoquinones. III. Distribution of Plastoquinones in Higher Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Studies on Plastoquinones. III. Distribution of Plastoquinones in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Isolation of Plastoquinones C and D from Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ableweb.org [ableweb.org]
- 13. longdom.org [longdom.org]
- 14. Hill Reaction [people.hsc.edu]
- 15. theory.labster.com [theory.labster.com]
- 16. Requirement for plastoquinone a in the hill reaction of isolated chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
